17R-HDHA is a lipid mediator derived from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. [, ] It belongs to a family of specialized pro-resolving mediators (SPMs) known as resolvins. [, , ] Resolvins play a crucial role in actively resolving inflammation, promoting tissue repair, and restoring homeostasis following an inflammatory response. [, , , , ] 17R-HDHA serves as a precursor to other resolvins, particularly those in the D series, including aspirin-triggered resolvin D1 (AT-RvD1). [, , , ]
17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, commonly referred to as 17R-hydroxy-docosahexaenoic acid or 17R-HDHA, is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA). This compound plays a significant role in the resolution of inflammation and is involved in the biosynthesis of specialized pro-resolving mediators known as resolvins. Its molecular formula is with a molecular weight of approximately 344.5 g/mol.
17R-HDHA is primarily synthesized from DHA through enzymatic reactions involving lipoxygenase enzymes. Specifically, it is produced by the action of 15-lipoxygenase on DHA. This metabolic pathway highlights its origin from dietary sources rich in omega-3 fatty acids, such as fish oil and algae.
This compound is classified as a hydroxy fatty acid and is part of the family of bioactive lipid mediators that contribute to the resolution of inflammation. It is recognized for its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.
The synthesis of 17R-HDHA can occur via enzymatic pathways or through chemical synthesis methods. The predominant method involves the enzymatic conversion of DHA by lipoxygenases. In particular, 15-lipoxygenase catalyzes the formation of 17R-HDHA from DHA.
In laboratory settings, synthetic approaches often utilize chiral pool strategies and stereoselective reactions to produce specific configurations of hydroxy fatty acids. For instance, researchers have employed techniques such as the Z-Wittig reaction and selective reductions to achieve desired stereochemistry in related compounds .
The molecular structure of 17R-HDHA features multiple double bonds characteristic of polyunsaturated fatty acids, specifically in a cis configuration at positions 4, 7, 10, 13, and trans at position 15. The hydroxyl group at position 17 contributes to its unique properties.
17R-HDHA participates in various biochemical reactions that lead to the formation of resolvins. For example, it can be converted into resolvin D1 (AT-RvD1) through further enzymatic modifications by cyclooxygenase enzymes in the presence of aspirin .
The metabolic pathway involves several steps:
The mechanism by which 17R-HDHA exerts its effects involves its conversion into resolvins that interact with specific receptors on immune cells. For instance, AT-RvD1 binds to the lipoxin A4 receptor (ALX), promoting macrophage phagocytosis and inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Studies have demonstrated that these interactions lead to enhanced resolution of inflammation and tissue repair processes, highlighting the therapeutic potential of compounds derived from omega-3 fatty acids like DHA.
17R-hydroxy-docosahexaenoic acid has garnered attention for its potential applications in:
17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R-HDHA) is a hydroxylated derivative of docosahexaenoic acid (DHA) featuring a 22-carbon backbone with six cis double bonds at positions 4,7,10,13,19, one trans double bond at position 15, and a chiral R-configured hydroxyl group at carbon 17. The molecular formula is C₂₂H₃₂O₃, with a molecular weight of 344.49 g/mol [4] [6]. Its isomeric SMILES string (C(=CC(CC=CCC)O)C=CCC=CCC=CCC=CCCC(O)=O) explicitly defines the geometry of all double bonds and the stereochemistry of the 17-hydroxy group [4] [8]. The InChIKey (SWTYBBUBEPPYCX-VIIQGJSXSA-N) provides a unique structural fingerprint, confirming the (15E,17R) configuration that distinguishes it from the 17S-epimer [6] [8]. This stereospecificity is critical for biological activity, as the R-configuration influences receptor binding affinity and metabolic stability compared to the S-epimer.
Table 1: Structural Identifiers of 17R-HDHA
Identifier | Value |
---|---|
CAS Registry Number | 155976-53-7 |
Systematic Name | (4Z,7Z,10Z,13Z,15E,17R,19Z)-17-Hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
Molecular Formula | C₂₂H₃₂O₃ |
Molecular Weight | 344.49 g/mol |
Lipid Maps Class | Hydroxy fatty acid (LMFA04000032) |
ChEBI ID | CHEBI:138598 |
Hydroxylation position and stereochemistry profoundly alter the biochemical behavior of DHA derivatives. 17R-HDHA shares its molecular formula (C₂₂H₃₂O₃) with its 17S-epimer but differs in optical rotation and biological function [1] [2] [6]. In contrast, 17-keto-DHA (C₂₂H₃₀O₃, MW 342.5 g/mol) replaces the 17-hydroxyl with a carbonyl group, yielding a more oxidized metabolite with distinct reactivity [3]. The keto derivative exhibits enhanced electrophilicity, enabling non-enzymatic adduct formation with cellular nucleophiles, whereas 17R-HDHA acts primarily as a signaling precursor [3]. Double-bond geometry further differentiates these compounds: 17R-HDHA’s (15E) configuration creates a conjugated diene system with C17-OH, enabling specific UV absorption (λₘₐₓ ≈ 270 nm) useful for detection [6]. Unlike 14S-HDHA or 20-HDHA, 17R-HDHA’s hydroxyl location at the terminal region of the DHA backbone enhances its mobility in lipid bilayers and facilitates interactions with G-protein-coupled receptors like GPR32 [6] [8].
Table 2: Structural and Functional Comparison of Key DHA Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Bioactivity |
---|---|---|---|---|
17R-HDHA | C₂₂H₃₂O₃ | 344.49 | 17R-hydroxy | Precursor to resolvins/protectins |
17S-HDHA | C₂₂H₃₂O₃ | 344.49 | 17S-hydroxy | Direct PPARγ agonist |
17-keto-DHA | C₂₂H₃₀O₃ | 342.50 | 17-oxo | Electrophilic signaling mediator |
DHA (parent compound) | C₂₂H₃₂O₂ | 328.49 | Carboxylic acid | Membrane fluidity modulator |
17R-HDHA biosynthesis occurs via stereoselective oxidation of DHA catalyzed by lipoxygenases (LOXs) or cytochrome P450s. In human tissues, aspirin-acetylated cyclooxygenase-2 (COX-2) mediates R-specific hydroxylation through a non-canonical catalytic mechanism, generating 17R-HDHA during inflammation resolution [5] [6]. Alternatively, microbial LOXs from Oscillatoria nigro-viridis (Osc-LOX) produce 17S-HDHA, which undergoes enzymatic reduction to yield the R-epimer [7]. The Osc-LOX pathway involves:
This combinatorial catalysis (enzymatic + chemical steps) enables scalable production of 17R-HDHA for research. Notably, 17R-HDHA serves as an intermediate in resolvin biosynthesis, where it is further oxidized by 5-LOX to generate resolvin D1 (7S,8R,17R-trihydroxy-DHA) [5] [6]. In hypoxic microenvironments, free radical-mediated peroxidation forms racemic 17-HDHA, though this non-enzymatic route yields negligible R-enantiomer [6].
Table 3: Enzymatic Pathways Generating 17R-HDHA
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: